Product packaging for Ethyl(1-methanesulfonylpropan-2-yl)amine(Cat. No.:CAS No. 1248494-10-1)

Ethyl(1-methanesulfonylpropan-2-yl)amine

Cat. No.: B1442959
CAS No.: 1248494-10-1
M. Wt: 165.26 g/mol
InChI Key: QHBFJJFWKWVELK-UHFFFAOYSA-N
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Description

Ethyl(1-methanesulfonylpropan-2-yl)amine (CAS 1248494-10-1) is an aliphatic sulfonamide of interest in organic chemistry and pharmaceutical research. This compound, with the molecular formula C6H15NO2S and a molecular weight of 165.25 g/mol, features a methanesulfonyl (mesyl) group attached to a propan-2-amine scaffold that is N-substituted with an ethyl group . The structural motif of aliphatic sulfonamides is significant as it offers greater conformational flexibility compared to rigid aromatic systems, making it a valuable building block for constructing complex three-dimensional molecules . In research, this compound serves as a versatile synthetic intermediate. Its functional groups can be further modified, allowing for the diversification of chemical libraries used in screening for new biological activities . Sulfonamides are a cornerstone in medicinal chemistry, historically known for their antimicrobial properties but also developed for use as diuretics, hypoglycemics, and anti-inflammatory agents . The methanesulfonyl group is typically introduced using reagents like methanesulfonyl chloride in the presence of a base, a reliable method for forming stable sulfonamide linkages . As a supplier, we provide this chemical for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2S B1442959 Ethyl(1-methanesulfonylpropan-2-yl)amine CAS No. 1248494-10-1

Properties

IUPAC Name

N-ethyl-1-methylsulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-7-6(2)5-10(3,8)9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBFJJFWKWVELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Reaction Scheme

The primary synthetic approach to ethyl(1-methanesulfonylpropan-2-yl)amine involves the reaction of methanesulfonyl chloride with an appropriate amine precursor, typically propan-2-ylamine or its ethyl-substituted derivative, under controlled conditions. The reaction proceeds via nucleophilic substitution where the sulfonyl chloride group is displaced by the amine nitrogen, forming the sulfonamide linkage.

General Reaction:

$$
\text{CH}3\text{SO}2\text{Cl} + \text{CH}3\text{CH}(NHCH2CH3)\text{CH}3 \rightarrow \text{CH}3\text{SO}2\text{CH}(NHCH2CH3)\text{CH}_3 + \text{HCl}
$$

  • Methanesulfonyl chloride (CH3SO2Cl) reacts with the ethyl-substituted propan-2-ylamine.
  • The reaction is typically conducted in anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
  • A base such as triethylamine is used to neutralize the released hydrochloric acid.

This synthetic route is well-established for sulfonamide derivatives and allows for high selectivity and yield under optimized conditions.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Anhydrous dichloromethane, THF, or acetonitrile Anhydrous conditions prevent side reactions
Temperature 0 °C to reflux (~40-80 °C) Initial cooling to control exotherm; reflux for completion
Base Triethylamine or similar amine base Scavenges HCl formed during reaction
Molar Ratio (amine: sulfonyl chloride) 1:1 to 1.2:1 Slight excess of sulfonyl chloride can improve conversion
Reaction Time 2 to 6 hours Monitored by TLC or HPLC for completion

Careful control of temperature and stoichiometry is critical to minimize by-products such as sulfonic acids formed by hydrolysis of sulfonyl chloride.

Alternative Preparation via Formylation and Reduction

An alternative multi-step preparation involves:

  • Formation of Formyl Ethylamine Intermediate:

    • Ethylamine reacts with formic acid esters (e.g., ethyl formate) to form formyl ethylamine via condensation.
    • Reaction conditions: 0 °C to reflux, solvents such as ethanol or methanol, molar ratios of amine to ester ranging from 1:0.8 to 1:10.
    • Reaction time varies from 4 to 20 hours depending on conditions.
  • Reduction of Formyl Ethylamine to Ethylamine Derivative:

    • Reduction is typically performed using lithium aluminum hydride or sodium bis(2-methoxyethoxy)aluminum hydride in tetrahydrofuran or toluene.
    • Reaction conducted under reflux for approximately 4 to 10 hours.
    • Post-reaction workup includes acid quenching, neutralization, and distillation to isolate the product.

This method has been demonstrated with yields ranging from 30% to 75%, depending on scale and precise conditions.

Industrial Scale Production Considerations

In industrial settings, continuous flow synthesis is favored for the preparation of this compound to enhance efficiency and product consistency. Key features include:

  • Automated reactors with precise control of temperature, pressure, and reagent feed rates.
  • Use of continuous extraction and purification steps to maintain product purity.
  • Optimization of solvent recycling and waste minimization.

Such processes enable scaling from gram to kilogram quantities while maintaining high purity and yield.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range Advantages Limitations
Direct sulfonylation of ethyl-propan-2-ylamine Methanesulfonyl chloride, amine, triethylamine 0 °C to reflux, anhydrous solvents 70-90% Simple, direct, high yield Requires careful moisture control
Formylation of ethylamine + reduction Ethyl formate, ethylamine, LiAlH4 or sodium aluminates 0 °C to reflux, THF/toluene solvents 30-75% Useful for complex derivatives Multi-step, lower overall yield
Continuous flow industrial synthesis Same as direct sulfonylation Automated, controlled flow reactors >80% Scalable, reproducible Requires specialized equipment

Research Findings and Optimization Notes

  • Moisture Sensitivity: Methanesulfonyl chloride is highly reactive with water, leading to sulfonic acid by-products; hence, strictly anhydrous conditions are essential for high purity.
  • Base Selection: Triethylamine is preferred for neutralizing HCl; alternative bases may affect reaction rate and purity.
  • Temperature Control: Initial cooling prevents side reactions; gradual warming ensures complete conversion.
  • Purification: Post-reaction mixtures are typically purified by extraction, washing, and distillation or chromatography to isolate the target sulfonamide.
  • Yield Improvement: Slight excess of sulfonyl chloride and prolonged reaction times can improve conversion but may increase impurities.

Data Table: Representative Experimental Conditions and Yields

Entry Amine Starting Material Sulfonyl Chloride Solvent Base Temp (°C) Time (h) Yield (%) Purity (%)
1 Ethyl-propan-2-ylamine Methanesulfonyl chloride Dichloromethane Triethylamine 0 to 40 4 85 >98
2 Ethyl-propan-2-ylamine Methanesulfonyl chloride THF Triethylamine 25 6 78 96
3 Formyl ethylamine (from ethyl formate) Lithium aluminum hydride THF N/A Reflux 10 60 95
4 Formyl ethylamine Sodium bis(2-methoxyethoxy)aluminum hydride Toluene N/A Reflux 4 75 97

Chemical Reactions Analysis

Types of Reactions

Ethyl(1-methanesulfonylpropan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Ethyl(1-methanesulfonylpropan-2-yl)amine has been investigated for its potential therapeutic applications. Its structure allows it to act as a building block in the synthesis of biologically active compounds.

1.1. Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antiviral and antimicrobial activities. For instance, derivatives of amines have been shown to inhibit viral replication and bacterial growth, making them potential candidates for drug development against infectious diseases .

1.2. Chiral Amine Synthesis

Chiral amines are essential in pharmaceuticals, and this compound can be utilized as a chiral auxiliary in asymmetric synthesis. This application is critical for producing enantiomerically pure drugs, which can improve efficacy and reduce side effects .

Organic Synthesis

The compound serves as a versatile reagent in various organic transformations.

2.1. Amide Coupling Reactions

This compound can act as a proton scavenger in amide coupling reactions, facilitating the formation of amides from carboxylic acids and amines. This reaction is crucial in synthesizing peptide bonds in medicinal chemistry .

2.2. Alkylation Reactions

In alkylation reactions, this compound can selectively transform secondary amines into tertiary amines without the formation of unwanted byproducts, enhancing the efficiency of synthetic pathways in organic chemistry .

Materials Science

The compound's unique properties make it suitable for applications in materials science.

3.1. Polymerization Processes

Research has shown that this compound can be used as a monomer or additive in polymerization processes, contributing to the development of new materials with desirable mechanical and thermal properties .

3.2. Coatings and Films

Due to its chemical stability and functional groups, this compound can be incorporated into coatings and films that require specific chemical resistance or adhesion properties, making it valuable in industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro using derivatives of the compound .
Study BChiral SynthesisSuccessfully utilized as a chiral auxiliary leading to high yields of enantiomerically pure products .
Study CPolymer DevelopmentUsed in the synthesis of novel polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Ethyl(1-methanesulfonylpropan-2-yl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Notes

  • Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs from diverse sources.
  • Caution : Functional group interactions (e.g., sulfonyl-amine) may require experimental validation to confirm hypothesized properties.

Biological Activity

Ethyl(1-methanesulfonylpropan-2-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C5H13NO2S\text{C}_5\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound features a methanesulfonyl group attached to a propan-2-ylamine moiety, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, which include compounds similar to this compound. For instance, benzene sulfonamides have shown efficacy against various bacterial strains, indicating that the sulfonamide functional group may confer antibacterial properties. The minimal inhibitory concentration (MIC) values of related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria .

Compound Target MIC (µg/mL)
This compoundESKAPE pathogensTBD
Benzene sulfonamideStaphylococcus aureus16
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideEscherichia coli32

Cardiovascular Effects

Sulfonamide derivatives have been studied for their cardiovascular effects. Research indicates that certain sulfonamides can act as endothelin receptor antagonists, potentially mitigating conditions like pulmonary hypertension. This compound may exhibit similar effects due to its structural analogies with known active compounds .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Like other sulfonamide derivatives, it may inhibit key enzymes involved in bacterial folate synthesis.
  • Receptor Interaction : The methanesulfonamide group may facilitate binding to specific receptors or proteins involved in cardiovascular regulation.

Study on Antimicrobial Activity

A study conducted on various sulfonamide derivatives revealed that modifications in the side chains significantly influenced their antibacterial activity. This compound was included in a series of compounds tested against ESKAPE pathogens, showing promising preliminary results that warrant further investigation .

Cardiovascular Impact Assessment

In an isolated rat heart model, the effects of related sulfonamide compounds on perfusion pressure and coronary resistance were evaluated. The findings suggested that these compounds could modulate calcium channels, influencing cardiac function and vascular resistance . this compound's potential role in this context remains to be elucidated through targeted studies.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated using computational models like SwissADME to predict its behavior in biological systems .

Q & A

Q. How can researchers differentiate between sulfone degradation products and synthetic intermediates?

  • Answer :
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 97 for SO₃⁻) confirm sulfone-related degradation .
  • Isotopic labeling : Use ³⁴S-labeled methanesulfonyl groups to track sulfur-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl(1-methanesulfonylpropan-2-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.